2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a pyrrolidinone ring with a benzoic acid moiety, linked via a thioether bond to a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethoxyphenethyl Group: This step often involves nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced to the pyrrolidinone ring.
Thioether Bond Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.
Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid derivative to the thioether intermediate, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)amino)benzoic acid: Similar structure but with an amino linkage instead of a thioether bond.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenethyl group but lacks the pyrrolidinone and benzoic acid moieties.
N-(3,4-Dimethoxyphenethyl)pyrrolidin-2-one: Contains the pyrrolidinone ring and dimethoxyphenethyl group but lacks the benzoic acid moiety.
Uniqueness
The uniqueness of 2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the pyrrolidinone ring and the benzoic acid moiety linked via a thioether bond is particularly noteworthy, as it may influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-27-15-8-7-13(11-16(15)28-2)9-10-22-19(23)12-18(20(22)24)29-17-6-4-3-5-14(17)21(25)26/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAPKBGNBWNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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